![molecular formula C21H13F2N5O2S B2369338 N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866811-57-6](/img/structure/B2369338.png)

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

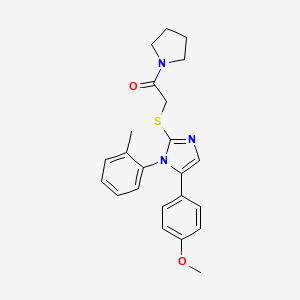

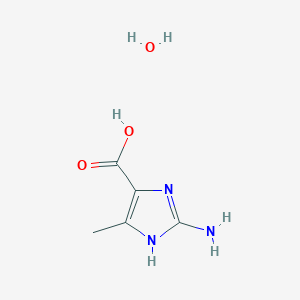

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a triazoloquinazoline derivative that has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Fluorescent Light-Up Detection of Amine Vapors

A study by Gao et al. (2016) demonstrated the development of a fluorescent sensor for light-up detection of amine vapors, highlighting its potential in agricultural, pharmaceutical, and food industries due to the health risks posed by volatile amine vapors. The sensor, based on aggregation-induced emission (AIE) properties, offers a portable and sensitive solution for detecting amine vapors and can be utilized for food spoilage detection and as a fluorescent invisible ink (Gao et al., 2016).

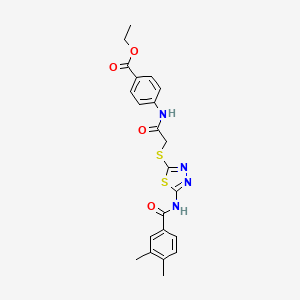

Synthesis of [1,3,4]Thiadiazolo[3,2-a]quinazolin-5-one Derivatives

Shlenev et al. (2017) explored the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, showcasing the compound's versatility in chemical synthesis. These derivatives were created through cyclocondensation, offering insights into chemical reactions involving halobenzoyl chlorides and highlighting the compound's relevance in developing new chemical entities (Shlenev et al., 2017).

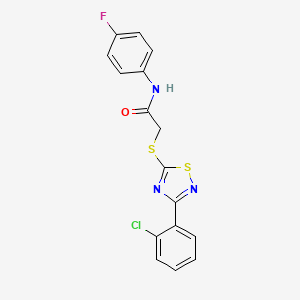

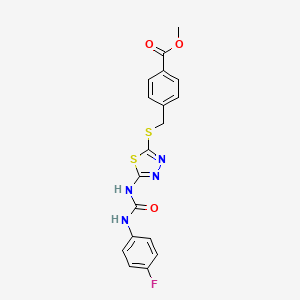

Anti-inflammatory Activity of Fluorine-Substituted Derivatives

Sun et al. (2019) investigated the anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. The study revealed that these compounds exhibited potential inhibitory effects on LPS-induced NO secretion, suggesting their usefulness in developing new anti-inflammatory agents (Sun et al., 2019).

IKur Inhibitors for Atrial Fibrillation Treatment

Gunaga et al. (2017) disclosed the optimization of the phenyl quinazoline series, leading to a clinical candidate for treating atrial fibrillation. This study emphasizes the compound's significance in pharmaceutical research, particularly in discovering new therapeutic agents for cardiovascular diseases (Gunaga et al., 2017).

Regioselective Sulfonylation and N- to O-Sulfonyl Migration

Mertens et al. (2013) examined the sulfonylation of quinazolin-4(3H)-ones, revealing insights into chemical processes such as regioselective sulfonylation and unexpected N- to O-sulfonyl migration. This study provides valuable information for chemical synthesis and modifications of quinazolinones (Mertens et al., 2013).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F2N5O2S/c22-13-5-9-15(10-6-13)24-19-17-3-1-2-4-18(17)28-20(25-19)21(26-27-28)31(29,30)16-11-7-14(23)8-12-16/h1-12H,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHMNODOTKAVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)F)NC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F2N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)